
4-Methoxy-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions The presence of a methoxy group at the 4-position distinguishes this compound from other dioxolanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as azeotropic distillation may be employed to remove water and drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like m-chloroperoxybenzoic acid (MCPBA).
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, organolithium reagents, or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,3-dioxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,3-dioxolane involves its ability to form stable cyclic acetals, protecting carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: Lacks the methoxy group at the 4-position, making it less sterically hindered and more reactive in certain conditions.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2-Methoxy-1,3-dioxolane: Similar structure but with the methoxy group at the 2-position, affecting its chemical behavior and applications.
Uniqueness: 4-Methoxy-1,3-dioxolane’s unique structure, with the methoxy group at the 4-position, provides distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of specific derivatives .
Eigenschaften
CAS-Nummer |
109620-95-3 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
4-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C4H8O3/c1-5-4-2-6-3-7-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
KNRHJRDGBKUSFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


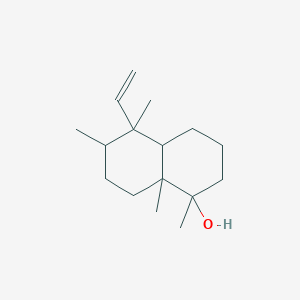
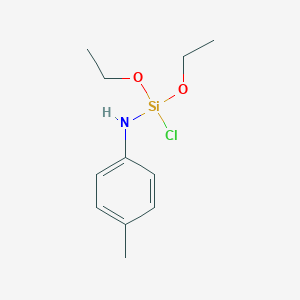

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
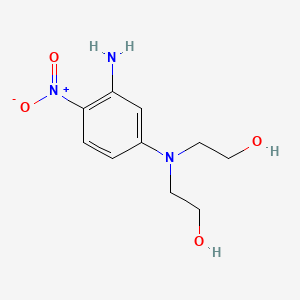
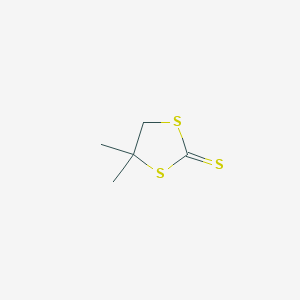
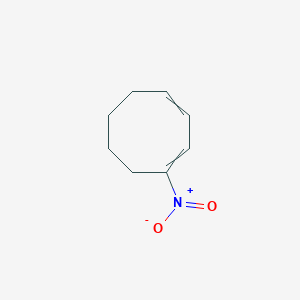
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
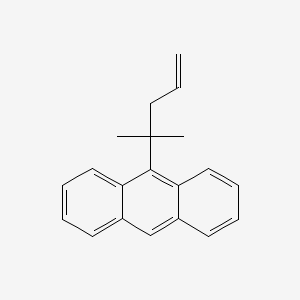

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)

